(2R)-2-hydroxy-2-methylbutanoic acid
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Overview
Description
(2R)-2-hydroxy-2-methylbutanoic acid is a chiral organic compound with the molecular formula C5H10O3 It is a hydroxy acid, meaning it contains both a hydroxyl group (-OH) and a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions
(2R)-2-hydroxy-2-methylbutanoic acid can be synthesized through several methods. One common approach involves the use of Grignard reagents. For instance, the reaction of ethylmagnesium bromide with ethyl acetate, followed by hydrolysis, yields this compound . Another method involves the oxidation of 2-methyl-2-butanol using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often involves microbial fermentation processes. Specific strains of microorganisms, such as Yarrowia lipolytica, can be engineered to produce this compound in significant quantities through fermentation . The fermentation broth is then processed to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming 2-methylbutanoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-methylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, through reactions with reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: 2-methylbutanoic acid.
Reduction: 2-hydroxy-2-methylbutanol.
Substitution: 2-chloro-2-methylbutanoic acid or 2-bromo-2-methylbutanoic acid.
Scientific Research Applications
(2R)-2-hydroxy-2-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including its use in drug development.
Mechanism of Action
The mechanism of action of (2R)-2-hydroxy-2-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. For example, it can act as a substrate for enzymes involved in metabolic pathways, leading to the production of energy and other essential biomolecules . The hydroxyl and carboxyl groups play crucial roles in these interactions, facilitating binding to active sites and subsequent chemical transformations.
Comparison with Similar Compounds
(2R)-2-hydroxy-2-methylbutanoic acid can be compared to other hydroxy acids, such as:
Lactic acid: Similar in having both hydroxyl and carboxyl groups, but differs in the carbon chain length and position of the hydroxyl group.
Citric acid: Contains multiple carboxyl groups and is a key intermediate in the citric acid cycle.
2-hydroxyisobutyric acid: Similar structure but with a different arrangement of the carbon atoms.
The uniqueness of this compound lies in its specific chiral configuration and the resulting stereochemical properties, which can influence its reactivity and interactions in biological systems .
Properties
CAS No. |
37505-02-5 |
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Molecular Formula |
C5H10O3 |
Molecular Weight |
118.13 g/mol |
IUPAC Name |
(2R)-2-hydroxy-2-methylbutanoic acid |
InChI |
InChI=1S/C5H10O3/c1-3-5(2,8)4(6)7/h8H,3H2,1-2H3,(H,6,7)/t5-/m1/s1 |
InChI Key |
MBIQENSCDNJOIY-RXMQYKEDSA-N |
Isomeric SMILES |
CC[C@](C)(C(=O)O)O |
Canonical SMILES |
CCC(C)(C(=O)O)O |
Origin of Product |
United States |
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